molecular formula C29H44O5 B1250439 Luffasterol A

Luffasterol A

Cat. No.: B1250439
M. Wt: 472.7 g/mol
InChI Key: LULBFAIQTMKTGW-DIRNYYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luffasterol A is a 9,11-secosterol isolated from the Palauan marine sponge Luffariella sp. . It belongs to a class of highly oxidized sterols characterized by a cleaved C9–C11 bond, forming a 9-oxo-11-aldehyde moiety. The core structure consists of a 3β-acetoxy-5α,6α-epoxy-9-oxo-9,11-secocholest-7-ene scaffold, with variable side-chain modifications distinguishing it from related compounds (Figure 1) . Secosterols like this compound are biosynthetically derived from Δ⁵,7,9(11)-triene sterol precursors through oxidative cleavage and subsequent functionalization, a pathway observed in multiple sponge-derived metabolites .

Properties

Molecular Formula

C29H44O5

Molecular Weight

472.7 g/mol

IUPAC Name

[(1aS,4aS,7S,8aR)-4a-methyl-3-[(1R,2R,3R)-2-methyl-3-[(2R)-6-methylheptan-2-yl]-2-(2-oxoethyl)cyclopentyl]-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate

InChI

InChI=1S/C29H44O5/c1-18(2)8-7-9-19(3)23-10-11-24(27(23,5)14-15-30)22-16-25-29(34-25)17-21(33-20(4)31)12-13-28(29,6)26(22)32/h15-16,18-19,21,23-25H,7-14,17H2,1-6H3/t19-,21+,23-,24+,25+,27-,28-,29+/m1/s1

InChI Key

LULBFAIQTMKTGW-DIRNYYKDSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C

Synonyms

luffasterol A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Core Structure Modifications Side-Chain Features Source Organism Reference
This compound 3β-acetoxy, 5α,6α-epoxy, 9-oxo-11-aldehyde Variable side chains (C-24 to C-28) Luffariella sp.
Compound 258 3β-hydroxy, 5α,6α-epoxy, 9-oxo-11-aldehyde Identical to this compound Spongia matamata
Compound 257 3β-acetyl, 5β,6β-dihydroxy, 9-oxo-11-ol Saturated side chain Unidentified sponge [92]
Compound 259 3-O-deacetyl Luffasterol B 22,23-dihydro-24,28-dehydro Spongia agaricina

Key Observations :

Functional Group Variations :

  • This compound’s 3β-acetoxy group is replaced by a 3β-hydroxy in Compound 258, indicating deacetylation as a key structural divergence .
  • Compound 257 exhibits dual hydroxylation at C-5β and C-6β, contrasting with the 5α,6α-epoxy configuration in this compound .

Biosynthetic Pathways :

  • All compounds derive from Δ⁵,7,9(11)-triene sterol precursors. This compound and Compound 257 arise via divergent oxidation routes:
  • This compound: C-6 oxidation and 9,11-bond cleavage.
  • Compound 257: C-5 and C-6 oxidation followed by 9,11-bond cleavage .

Table 2: Cytotoxic Activities of Selected Secosterols

Compound Cell Lines Tested (IC₅₀, μg/mL) Potency Notes Reference
This compound Not reported in provided evidence
Compound 259 P-388, A-549, HT-29, MEL-28 (IC₅₀ = 1) Retains activity post-deacetylation
Compound 260 Same as Compound 259 Side-chain saturation reduces potency

Key Findings :

  • Side-chain saturation (e.g., Compound 260’s 22,23-dihydro modification) correlates with reduced potency, highlighting the role of unsaturated bonds in bioactivity .

Stereochemical and Spectroscopic Distinctions

  • Epoxy Orientation: The 5α,6α-epoxy configuration in this compound and Compound 258 is confirmed via NMR coupling constants (J = 2–3 Hz) and nOe correlations, whereas Compound 257’s 5β,6β-dihydroxy groups produce distinct $^{13}$C NMR shifts (δ 70–75 ppm) .
  • Aldehyde vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luffasterol A
Reactant of Route 2
Luffasterol A

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